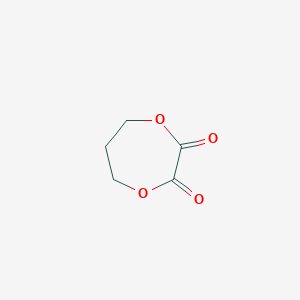![molecular formula C7H16N2O4 B14588093 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea CAS No. 61170-50-1](/img/structure/B14588093.png)
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is a chemical compound with the molecular formula C7H16N2O4. It is characterized by the presence of a urea group attached to a triethylene glycol chain. This compound is known for its hydrophilic properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea typically involves the reaction of triethylene glycol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Wirkmechanismus
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. The triethylene glycol chain enhances its solubility in aqueous environments, facilitating its transport and distribution within biological systems. The urea group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol: Similar in structure but lacks the urea group.
Triethylene glycol: Shorter chain length and lacks the urea group.
Polyethylene glycol: Longer chain length and lacks the urea group.
Uniqueness
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is unique due to the presence of both the triethylene glycol chain and the urea group. This combination imparts distinct hydrophilic and hydrogen-bonding properties, making it suitable for specialized applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
61170-50-1 |
|---|---|
Molekularformel |
C7H16N2O4 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethylurea |
InChI |
InChI=1S/C7H16N2O4/c8-7(11)9-1-3-12-5-6-13-4-2-10/h10H,1-6H2,(H3,8,9,11) |
InChI-Schlüssel |
XJOYLWGVQGTYNB-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCO)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
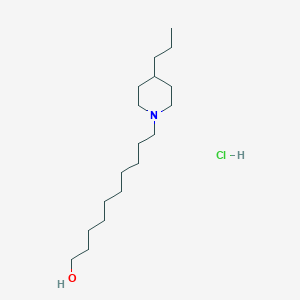
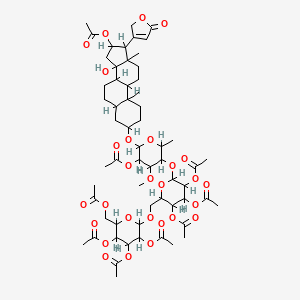
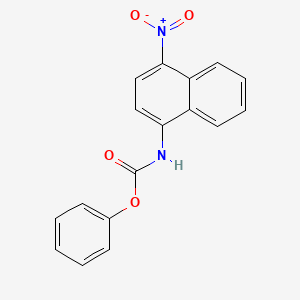
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
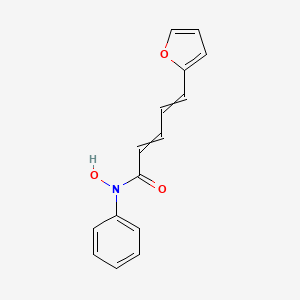


![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
